molecular formula C12H15BrN2O B581704 3-Amino-5-bromo-N-cyclopentylbenzamide CAS No. 1375068-65-7

3-Amino-5-bromo-N-cyclopentylbenzamide

Cat. No.: B581704
CAS No.: 1375068-65-7
M. Wt: 283.169
InChI Key: UTOBNVWWBOFANR-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a cyclopentyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Amino-5-bromo-N-cyclopentylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come in contact with skin or eyes . It should not be consumed, and it should only be used in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N-cyclopentylbenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the amino and cyclopentyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N-cyclopentylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their biological activity. The cyclopentyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-N-cyclohexylbenzamide
  • 3-Amino-5-chloro-N-cyclopentylbenzamide
  • 3-Amino-5-bromo-N-cyclopropylbenzamide

Uniqueness

3-Amino-5-bromo-N-cyclopentylbenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions in various applications.

Properties

IUPAC Name

3-amino-5-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBNVWWBOFANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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